molecular formula C18H16N4O2 B232186 Benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid CAS No. 19226-31-4

Benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid

Katalognummer B232186
CAS-Nummer: 19226-31-4
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: MZBTYPBDLLSKQZ-JZJYNLBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid is a chemical compound used in scientific research for its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antitumor and antiviral activity, making it a potential candidate for the development of new drugs. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.

Wirkmechanismus

The mechanism of action for benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and viral replication. Further research is needed to fully elucidate the mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis B. However, further research is needed to determine the full extent of its biochemical and physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid in lab experiments is its potential as a lead compound for the development of new drugs. However, its limited solubility in water and potential toxicity at high concentrations may limit its use in certain experiments. Additionally, further research is needed to determine its safety and efficacy in vivo.

Zukünftige Richtungen

For the research and development of benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid include:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications.
2. Development of new synthetic methods to improve its solubility and reduce potential toxicity.
3. Investigation of its potential as a ligand in the synthesis of metal complexes for catalytic applications.
4. Exploration of its potential as a lead compound for the development of new drugs for the treatment of cancer and viral infections.
5. In vivo studies to determine its safety and efficacy.

Synthesemethoden

The synthesis method for benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid involves the reaction of benzoic anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid in the presence of a catalyst. The resulting compound is a white crystalline powder with a melting point of 215-217°C.

Eigenschaften

CAS-Nummer

19226-31-4

Produktname

Benzoic acid, anhydride with N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid

Molekularformel

C18H16N4O2

Molekulargewicht

320.3 g/mol

IUPAC-Name

[(Z)-N-(4,5-dimethyltriazol-1-yl)-C-phenylcarbonimidoyl] benzoate

InChI

InChI=1S/C18H16N4O2/c1-13-14(2)22(21-19-13)20-17(15-9-5-3-6-10-15)24-18(23)16-11-7-4-8-12-16/h3-12H,1-2H3/b20-17-

InChI-Schlüssel

MZBTYPBDLLSKQZ-JZJYNLBNSA-N

Isomerische SMILES

CC1=C(N(N=N1)/N=C(/C2=CC=CC=C2)\OC(=O)C3=CC=CC=C3)C

SMILES

CC1=C(N(N=N1)N=C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C

Kanonische SMILES

CC1=C(N(N=N1)N=C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C

Synonyme

N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzimidic acid benzoic anhydride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.